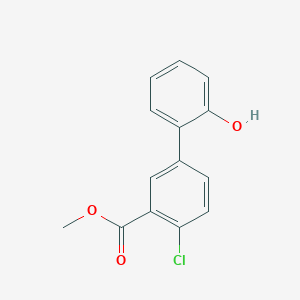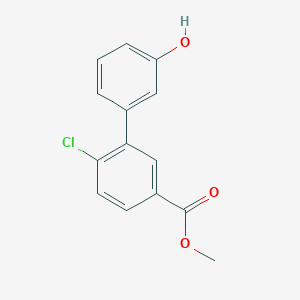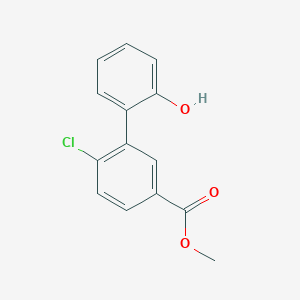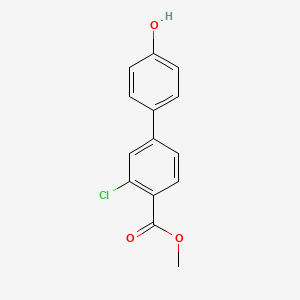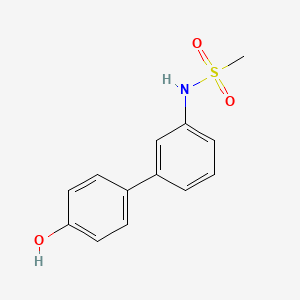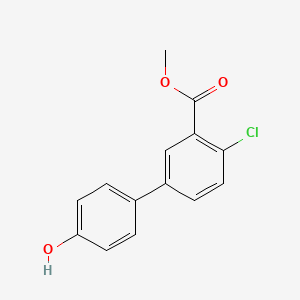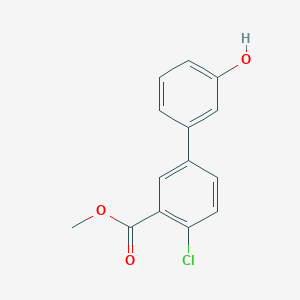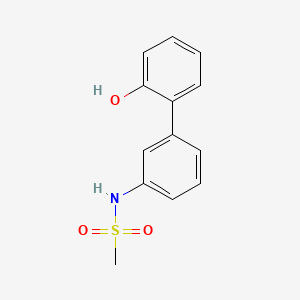
2-(3-Methylsulfonylaminophenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methylsulfonylaminophenyl)phenol, 95% (also known as 2-(3-Methylsulfonylaminophenyl)phenol 95% or 2-MSA-Phenol 95%) is an aromatic compound of interest to the scientific community due to its various applications in a variety of fields. This compound has been studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
2-MSA-Phenol 95% is known to act as a catalyst in various chemical reactions. It is thought to act as an electron-withdrawing group, which increases the reactivity of the substrate. The compound also has an anti-oxidant effect, which can be beneficial in certain applications.
Biochemical and Physiological Effects
2-MSA-Phenol 95% has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory, anti-bacterial, and anti-viral properties. It has also been shown to have a protective effect against oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-MSA-Phenol 95% has several advantages for use in lab experiments. It is a relatively inexpensive compound and is easy to obtain. It is also stable and non-toxic, making it safe to use in the laboratory. However, it is important to note that the compound is sensitive to light and air, and therefore must be stored in a dark, airtight container.
Zukünftige Richtungen
There are a variety of potential future directions for research into 2-MSA-Phenol 95%. For example, further research could be conducted into its potential therapeutic applications, as well as its potential use in the synthesis of other compounds. Additionally, further research could be conducted into its mechanism of action and its effects on biochemical and physiological processes. Other potential future directions include the study of its effects on the environment and its potential use in industrial applications.
Synthesemethoden
2-MSA-Phenol 95% is synthesized through a process known as the Suzuki coupling reaction. This reaction involves the use of a palladium catalyst and a boronic acid as the reactants in order to produce the desired compound. The reaction is carried out in an aqueous medium and the reaction is typically completed in one hour.
Wissenschaftliche Forschungsanwendungen
2-MSA-Phenol 95% is used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, the synthesis of dyes, and the synthesis of polymers. It is also used in the study of the structure and function of proteins and other biomolecules.
Eigenschaften
IUPAC Name |
N-[3-(2-hydroxyphenyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-18(16,17)14-11-6-4-5-10(9-11)12-7-2-3-8-13(12)15/h2-9,14-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEQBUUOZHUJDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683632 |
Source


|
| Record name | N-(2'-Hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261889-92-2 |
Source


|
| Record name | N-(2'-Hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6370565.png)
